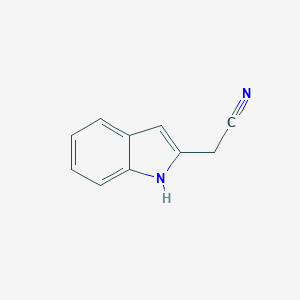

2-(1H-indol-2-yl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-indol-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,7,12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RORMSTAFXZRNGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80189483 | |

| Record name | 1H-Indoleacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35913-20-3 | |

| Record name | 1H-Indoleacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035913203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indoleacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 1h Indol 2 Yl Acetonitrile

Direct Conversion Strategies

Direct conversion approaches provide a more streamlined synthesis of 2-(1H-indol-2-yl)acetonitrile. Key among these are the transformation of specific nitro-containing indole (B1671886) derivatives and the direct functionalization of the indole core using modern catalytic techniques.

The synthesis of the 3-(2-nitroethyl)-1H-indole precursors is intrinsically linked to the acid-assisted [4+1]-spirocyclization reaction between indoles and nitroalkenes. mdpi.comnih.gov This reaction is designed to produce 4'H-spiro[indole-3,5'-isoxazoles]. nih.govacs.org However, the reaction is often complicated by the formation of the more thermodynamically stable 3-(2-nitroethyl)-1H-indole isomer, which under initial reaction conditions, was found to be unproductive. mdpi.com This side reaction occurs via isomerization of a key nitronate intermediate, which can either proceed to the desired spirocycle or to the inert nitroalkane byproduct. mdpi.com

The desired 4'H-spiro[indole-3,5'-isoxazole] intermediates, formed from the [4+1]-cycloaddition, can undergo a diastereoselective rearrangement to furnish 2-(1H-indol-2-yl)acetonitriles. mdpi.com This rearrangement represents a key step in the cascade transformation, providing a pathway from the spirocyclic core to the final product. researchgate.net The development of a method to activate the inert 3-(2-nitroethyl)-1H-indole byproduct allows it to enter this reaction pathway, proceeding through spirocyclization and subsequent rearrangement to yield the target nitrile. mdpi.com

The reactivity of nitroalkanes is central to their transformation into other functional groups like nitriles. Aliphatic nitro compounds can be deprotonated at the α-position to form anionic intermediates, which are typically nucleophilic. frontiersin.org However, they can also act as electrophiles through tautomerization to their aci-form (nitronic acids or nitronates), a process facilitated by acids. frontiersin.orgnih.govnih.gov This electrophilic character is harnessed in various synthetic transformations. mdpi.com The activation can be further enhanced by reacting the aci-form with reagents like phosphoryl chloride, which converts the hydroxyl group of the nitronic acid into a better leaving group, facilitating subsequent reactions. frontiersin.org In some cases, this activation can lead to the in-situ formation of nitrile oxides, which are versatile intermediates in cycloaddition reactions. frontiersin.orgnih.gov

Phosphoryl chloride (POCl₃) plays a crucial role in the direct conversion of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles. researchgate.netmdpi.com It functions as a powerful dehydrating agent that activates the primary nitroalkane group. thieme-connect.dewikipedia.org In the developed protocol, the indolylnitroethane is treated with POCl₃ in benzene (B151609), which facilitates the transformation into the final acetonitrile (B52724) product. mdpi.com The mechanism is believed to involve the activation of the nitro group, enabling the spirocyclization and subsequent rearrangement cascade. researchgate.netmdpi.com While the precise mechanism is complex, it is related to known transformations where POCl₃ converts nitro compounds or amides into nitriles. wikipedia.orgresearchgate.net

Table 1: Optimized Conditions for the Conversion of 3-(2-Nitroethyl)-1H-indole to this compound mdpi.com

| Entry | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | POCl₃ (2.0 equiv) | Benzene | 80 | 1 | 91 |

| 2 | PCl₅ (2.0 equiv) | Benzene | 80 | 1 | 85 |

| 3 | SOCl₂ (2.0 equiv) | Benzene | 80 | 1 | 0 |

| 4 | TsCl (2.0 equiv) | Benzene | 80 | 24 | 0 |

| 5 | POCl₃ (2.0 equiv) | Toluene | 110 | 1 | 87 |

| 6 | POCl₃ (2.0 equiv) | Dioxane | 100 | 1 | 88 |

An alternative advanced strategy for synthesizing cyanomethylated indoles, including the 2-substituted isomer, is through visible-light photoredox catalysis. escholarship.orgnih.gov This method allows for the direct C-H functionalization of the indole ring. aablocks.com The reaction typically employs a photocatalyst, such as fac-Ir(ppy)₃, a cyanomethyl radical source like bromoacetonitrile (B46782), and a light source like blue LEDs. escholarship.orgresearchgate.net The photoexcited catalyst initiates a process that generates a cyanomethyl radical (•CH₂CN). aablocks.com This radical then adds to the indole ring, most commonly at the electron-rich C3-position. However, if the C3-position is blocked, the cyanomethylation can occur at the C2-position, providing a direct route to this compound derivatives. escholarship.org This method is valued for its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov

Table 2: Substrate Scope for Photoredox Cyanomethylation of Indoles escholarship.org

| Substrate (Indole) | Position of Cyanomethylation | Yield (%) |

| 1-Methylindole | C3 | 81 |

| 5-Methoxyindole | C3 | 90 |

| 5-Bromoindole | C3 | 79 |

| 2-Methylindole | C3 | 41 |

| Ethyl 1H-indole-2-carboxylate | C3 | 51 |

| 3-Methylindole | C2 | 61 |

| 3-Phenylindole | C2 | 81 |

Copper-Catalyzed Cyanation with Acetonitrile as a Cyano Source

The use of acetonitrile as a non-metallic, inexpensive, and less hazardous cyanide source represents a significant advancement in cyanation chemistry. nih.govacs.org Copper-catalyzed reactions have been developed to facilitate the introduction of a cyano group onto the indole ring system. nih.govacs.org While many copper-catalyzed methods favor cyanation at the C3 position of indoles, specific strategies have been engineered to achieve selectivity at the C2 position. nih.govnih.govthieme-connect.com

A notable method for the direct C2-cyanation of indoles employs a copper-mediated pathway that utilizes acetonitrile as the cyanide source. nih.govacs.org This transformation is achieved through a sequence of C-C and C-H bond cleavages. nih.gov The installation of a specific directing group on the indole nitrogen is fundamental to steering the cyanation to the C2 position. nih.govacs.org This approach provides a novel and direct route to indole-2-carbonitrile derivatives, bypassing more traditional, multi-step syntheses. nih.gov

The regioselectivity of C-H functionalization on the indole ring is heavily influenced by the presence and nature of directing groups. rsc.orgdiva-portal.org For C2-selective cyanation, the installation of a removable pyrimidyl group on the indole nitrogen has proven to be a key strategy. nih.govacs.org This directing group orchestrates the copper catalyst's approach to the C2 position, enabling the selective C-H bond activation and subsequent cyanation at that site. acs.orgrsc.org

The effectiveness of directing groups is a widely applied principle in transition-metal catalysis. rsc.org Various groups have been explored to guide functionalization to different positions on the indole ring. For instance, a pivaloyl group has been used in iridium-catalyzed C2-selective methylation, demonstrating the power of this approach to discriminate between C-H bonds of similar reactivity. diva-portal.org Similarly, rhodium-catalyzed reactions have also employed directing groups to achieve C2-selective cyanation. acs.org The pyrimidyl group in the copper-catalyzed C2-cyanation serves as a crucial element for the reaction's success, and its ability to be removed post-reaction adds to the synthetic utility of the method. nih.govacs.org

Condensation Reactions in Acetonitrile Formation

Condensation reactions are a foundational strategy for carbon-carbon bond formation in organic synthesis. In the context of producing indole acetonitrile derivatives, these reactions provide a direct method for attaching the acetonitrile moiety to a pre-functionalized indole core.

The reaction of indole derivatives with α-haloacetonitriles, such as α-bromoacetonitrile or chloroacetonitrile, represents a potential pathway for the synthesis of this compound. researchgate.netresearchgate.net This type of reaction typically involves the nucleophilic character of the indole ring attacking the electrophilic carbon of the haloacetonitrile, leading to the formation of a new C-C bond and displacement of the halide. The Knoevenagel condensation is another prominent method, used to synthesize various 2-indolyl-3-acrylonitriles from a starting material of this compound, highlighting the utility of condensation chemistry in this area. mdpi.com

Palladium-Catalyzed Approaches

Palladium catalysis offers a powerful and versatile toolkit for the formation of carbon-carbon bonds. These methods are known for their high efficiency, functional group tolerance, and ability to create complex molecular architectures under relatively mild conditions. frontiersin.org

An efficient palladium-catalyzed method has been developed for the α-alkenylation of arylacetonitriles using vinyl halides or triflates. frontiersin.orgnih.govfrontiersin.org This reaction, which utilizes a Palladium/NIXANTPHOS-based catalyst system, provides access to a wide variety of substituted aryl acrylonitriles with yields up to 95%. nih.govfrontiersin.org The methodology has been successfully applied to heterocyclic-containing acetonitriles. nih.gov For example, the reaction of 2-(1-Methyl-1H-indol-3-yl)acetonitrile with bromomethylenecyclohexane (B72221) resulted in the corresponding aryl acrylonitrile (B1666552) product in an excellent 93% yield. frontiersin.org This demonstrates the applicability of the palladium-catalyzed approach to indole acetonitrile scaffolds, serving as a method for their further functionalization rather than their initial synthesis. nih.govfrontiersin.org The scalability and synthetic versatility of this transformation have also been demonstrated. frontiersin.org

| Arylacetonitrile Substrate | Vinyl Halide/Triflate | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylacetonitrile (B145931) | 2-Bromoprop-1-ene | 2-Phenyl-3-methylacrylonitrile | 75% | frontiersin.org |

| Phenylacetonitrile | (E)-(1-Bromoprop-1-en-2-yl)benzene | (2E)-2-(1-Phenylethenyl)but-2-enenitrile | 81% | frontiersin.org |

| Phenylacetonitrile | Bromomethylenecyclohexane | 2-(Cyclohexylidenemethyl)phenylacetonitrile | 84% | frontiersin.org |

| 2-(4-Fluorophenyl)acetonitrile | Bromomethylenecyclohexane | 2-(Cyclohexylidenemethyl)-4-fluorophenylacetonitrile | 83% | frontiersin.org |

| 2-(4-Chlorophenyl)acetonitrile | Bromomethylenecyclohexane | 2-(Cyclohexylidenemethyl)-4-chlorophenylacetonitrile | 95% | frontiersin.org |

| 2-(1-Methyl-1H-indol-3-yl)acetonitrile | Bromomethylenecyclohexane | 2-(Cyclohexylidenemethyl)-1-methyl-1H-indole-3-acetonitrile | 93% | frontiersin.org |

Chemo- and Regioselective Synthesis

The synthesis of this compound presents a significant challenge in organic chemistry due to the inherent reactivity of the indole nucleus. Electrophilic substitution, a common method for functionalizing aromatic rings, typically occurs at the C3 position of the indole ring, which is electronically richer and leads to a more stable intermediate. Consequently, direct and selective introduction of an acetonitrile group at the C2 position requires specialized strategies that can overcome this natural regiochemical preference.

Control over isomer formation is paramount in the synthesis of C2-substituted indoles like this compound. A key challenge is avoiding the thermodynamically favored C3-substituted isomers.

One effective strategy involves a cascade transformation that converts an inert, thermodynamically stable byproduct into the desired C2-substituted product. researchgate.netnih.gov A recently developed method utilizes 3-(2-nitroethyl)-1H-indoles, which can form as inert byproducts during certain indole syntheses, such as the [4+1]-spirocyclization of nitroalkenes with indoles. researchgate.netnih.gov These C3-substituted nitroalkanes are generally unreactive under the conditions that would typically lead to the desired product. nih.gov

A novel workaround activates these unwanted 3-(2-nitroethyl)-1H-indole byproducts, transforming them efficiently into 2-(1H-indol-2-yl)acetonitriles. researchgate.netnih.gov The process involves treating the starting nitroalkane with phosphoryl chloride (POCl₃) and triethylamine (B128534) (NEt₃). nih.govmdpi.com The proposed mechanism suggests that this activation proceeds through the formation of a phosphorylated mixed anhydride (B1165640) from the nitronate tautomer of the starting material. This intermediate then undergoes a spirocyclization and a subsequent diastereoselective rearrangement to yield the target this compound. nih.gov This pathway effectively circumvents the direct C2 functionalization problem by isomerizing a stable C3-substituted precursor into the desired C2 product.

Another approach to achieve C2 selectivity is through photoredox catalysis. nih.gov This method enables the direct cyanomethylation of the indole ring at the C2 position using bromoacetonitrile as the radical source. nih.gov While direct alkylation of an unprotected indole using this method is possible, the yields can be modest, highlighting the persistent challenge of C2 functionalization. nih.gov The reaction proceeds via a proposed mechanism where a photo-excited iridium catalyst reduces bromoacetonitrile to generate an acetonitrile radical, which then couples to the electron-rich indole. nih.gov

The applicability of synthetic methods for this compound is highly dependent on the tolerance of various functional groups on the indole core and the starting materials.

Method 1: Rearrangement of 3-(2-Nitroethyl)-1H-indoles

A study on the conversion of 3-(2-nitroethyl)-1H-indoles to 2-(1H-indol-2-yl)acetonitriles demonstrated a broad substrate scope. nih.govmdpi.com The reaction conditions, employing phosphoryl chloride and triethylamine in benzene, were compatible with a wide range of substituents on the indole ring, including alkyl, alkoxy, and halogen groups, affording the products in good yields. nih.govmdpi.com

However, the methodology has some limitations. Lower yields were observed for N-substituted indoles. nih.govmdpi.com This is attributed to the reaction proceeding through a less stable, charged N-methyliminium species. nih.gov Furthermore, substrates bearing bulky and acid-sensitive moieties, such as a 3,5-dimethyl-1H-pyrazolyl group, also resulted in significantly lower product yields. nih.gov

Table 1: Substrate Scope for the Synthesis of this compound Derivatives via Rearrangement Data sourced from Molecules, 2021. nih.gov

| Starting Indole Substituent (at C3) | Final Product Substituent (at C2) | Yield (%) |

|---|---|---|

| 2-phenyl | 2-phenyl | 81 |

| 2-phenyl-5-bromo | 2-phenyl-5-bromo | 73 |

| 2-phenyl-5-methoxy | 2-phenyl-5-methoxy | 75 |

| 2-methyl | 2-methyl | 53 |

| 2-methyl-5-bromo | 2-methyl-5-bromo | 61 |

| 1,2-dimethyl | 1,2-dimethyl | 38 |

| 2-phenyl-1-methyl | 2-phenyl-1-methyl | 41 |

| 2-(3,5-dimethyl-1H-pyrazol-1-yl) | 2-(3,5-dimethyl-1H-pyrazol-1-yl) | 21 |

Method 2: Photoredox Cyanomethylation

The photoredox-catalyzed cyanomethylation of indoles also exhibits a varied substrate scope. nih.gov The reaction uses an iridium photocatalyst and bromoacetonitrile. While direct cyanomethylation of unsubstituted indole afforded a modest yield, the presence of substituents, particularly at the C3 position, significantly influenced the reaction's efficiency. nih.gov For instance, indoles with methyl or phenyl groups at C3 showed increased yields. nih.gov

This method is also sensitive to N-alkylation. Reactions involving N-alkylated indoles, such as those with methyl or isopropyl groups, provided the desired C2-cyanomethylated products in moderate to good yields. nih.gov In some cases, increasing the equivalents of the indole substrate improved the yield significantly. nih.gov A limitation was observed with certain heterocyclic indoles, like 5-azaindole, where the procedure was found to be unsuitable. aablocks.com

Table 2: Substrate Scope for Photoredox C2-Cyanomethylation of Indoles Data sourced from ACS Catalysis, 2016. nih.gov

| Indole Substrate | Product | Yield (%) |

|---|---|---|

| Indole | This compound | 34 (73)* |

| 3-Methylindole | 2-(3-Methyl-1H-indol-2-yl)acetonitrile | 58 |

| 3-Phenylindole | 2-(3-Phenyl-1H-indol-2-yl)acetonitrile | 72 |

| 3-(4-Methoxyphenyl)indole | 2-(3-(4-Methoxyphenyl)-1H-indol-2-yl)acetonitrile | 81 |

| 3-(4-Chlorophenyl)indole | 2-(3-(4-Chlorophenyl)-1H-indol-2-yl)acetonitrile | 77 |

| 1-Methyl-3-phenylindole | 2-(1-Methyl-3-phenyl-1H-indol-2-yl)acetonitrile | 67 |

| 1-Isopropyl-3-(4-fluorophenyl)indole | 2-(1-Isopropyl-3-(4-fluorophenyl)-1H-indol-2-yl)acetonitrile | 56 (90)* |

\Yield in parentheses obtained using excess indole substrate.*

Chemical Reactivity and Derivatization Strategies of 2 1h Indol 2 Yl Acetonitrile

Functional Group Transformations of the Acetonitrile (B52724) Moiety

The acetonitrile group (-CH₂CN) attached to the C2 position of the indole (B1671886) ring is a key functional handle that can be readily converted into other important chemical groups, notably carboxylic acids, amides, and primary amines.

Hydrolysis to Carboxylic Acids and Amides

The nitrile functionality of 2-(1H-indol-2-yl)acetonitrile can be hydrolyzed to produce either the corresponding carboxylic acid, 2-(1H-indol-2-yl)acetic acid, or the amide, 2-(1H-indol-2-yl)acetamide. Derivatives of 1H-indole-2-acetic acid are recognized as common and significant motifs in natural products and pharmaceutical agents. nih.govijpcbs.com The outcome of the hydrolysis—whether it stops at the amide or proceeds to the carboxylic acid—can be controlled by the reaction conditions, such as the strength of the acid or base and the temperature.

For analogous compounds like (1H-benzimidazol-2-yl)-acetonitrile, hydrolysis to the acetic acid derivative can be achieved under both acidic and basic conditions. researchgate.net The conversion to amides is also a known transformation for related indole structures. For instance, N-substituted indole-3-acetamide (B105759) has been synthesized from related precursors, indicating the viability of amide formation within the indole framework. clockss.org

Below is a table summarizing typical conditions for nitrile hydrolysis reactions.

| Product | Reagents and Conditions | Reference |

| Carboxylic Acid | Acidic or basic hydrolysis | researchgate.net |

| Amide | Partial hydrolysis, often under controlled conditions | clockss.org |

Selective Reduction of the Nitrile Group

The nitrile group can be selectively reduced to a primary amine, yielding 2-(1H-indol-2-yl)ethanamine, a tryptamine (B22526) derivative. This transformation is valuable for introducing a basic aminoethyl side chain, a common feature in many biologically active indole alkaloids.

Two primary methods for this reduction are the use of metal hydrides and catalytic hydrogenation. For example, related vinyl-substituted indolylacetonitriles have been successfully reduced to their corresponding ethylamines using lithium aluminum hydride (LiAlH₄) in a suitable solvent like diethyl ether. tandfonline.com

Catalytic hydrogenation is another effective method for nitrile reduction. ambeed.com This technique typically employs a metal catalyst, such as palladium on carbon (Pd/C) or rhodium, under a hydrogen atmosphere. unamur.begoogle.comgoogle.com The choice of catalyst and reaction conditions can be crucial for achieving high yields and selectivity, especially to avoid over-reduction of the indole ring itself.

The following table outlines common reagents for the selective reduction of the nitrile group.

| Reagent | Conditions | Product | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether / Tetrahydrofuran | 2-(1H-indol-2-yl)ethanamine | tandfonline.com |

| Catalytic Hydrogenation (e.g., Pd/C, Rh) | Hydrogen atmosphere | 2-(1H-indol-2-yl)ethanamine | ambeed.comajchem-b.com |

Reactions Involving the Indole Nucleus

The indole ring itself is a rich platform for further functionalization, particularly at the nitrogen atom and the C3 position of the pyrrole (B145914) ring.

N-Substitution Reactions

The nitrogen atom (N1) of the indole ring is a nucleophilic site and can readily participate in substitution reactions.

N-acylation of the indole nucleus introduces an acyl group onto the nitrogen atom, a common strategy to modify the electronic properties of the ring or to serve as a protecting group. A variety of acylating agents can be used. For instance, chemoselective N-acylation of indoles has been achieved using thioesters as the acyl source in the presence of a base like cesium carbonate (Cs₂CO₃). beilstein-journals.org

N-mesylation, the introduction of a methanesulfonyl group (-SO₂CH₃), is another important transformation. For structurally similar compounds like 2-(1H-indol-2-yl)-3-acrylonitriles, N-mesylation can be accomplished by first forming the sodium salt of the indole with a strong base, followed by reaction with methanesulfonyl chloride. mdpi.com These N-sulfonylated indoles are often used as intermediates in more complex syntheses. acs.org

The table below summarizes conditions for these N-substitution reactions.

| Reaction | Reagents | Conditions | Reference |

| N-Acylation | Thioester, Cesium Carbonate (Cs₂CO₃) | Xylene, 140 °C | beilstein-journals.org |

| N-Mesylation | 1. Sodium Hydride (NaH) 2. Methanesulfonyl Chloride (MsCl) | Anhydrous solvent | mdpi.com |

| N-Alkylation | Alkyl Halide (e.g., CH₃I), Base (e.g., NaOH), Phase-Transfer Catalyst | Dichloromethane | tandfonline.com |

Electrophilic Aromatic Substitution Patterns

The indole nucleus is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution (EAS). The regioselectivity of this reaction is a well-established principle in indole chemistry. For most electrophiles, substitution occurs preferentially at the C3 position. stackexchange.comstackexchange.com This preference is attributed to the stability of the cationic intermediate (the arenium ion or σ-complex) formed during the reaction. Attack at C3 allows the positive charge to be delocalized over the nitrogen atom without disrupting the aromaticity of the fused benzene (B151609) ring, which is energetically more favorable than attack at the C2 position. stackexchange.comstackexchange.com

Even with a substituent already present at the C2 position, as in this compound, electrophilic attack is strongly directed to the C3 position. This pattern has been observed in various EAS reactions with related indole systems. For example, the reaction of 2-indolylcyanocuprates with electrophiles and the acylation of indoles with boron Lewis acids both show high selectivity for the C3 position. jst.go.jpclockss.org Similarly, studies on BN-fused indole analogues demonstrate that reactions such as bromination and Friedel-Crafts acylation occur exclusively at the 3-position. nih.gov

However, certain powerful reagents under specific conditions can lead to different outcomes. For example, an attempted Vilsmeier-Haack formylation (a reaction that typically introduces a formyl group at C3) on a related 2-(1H-indol-3-yl)quinazolin-4(3H)-one system was unsuccessful in formylating the indole ring, instead leading to a reaction on the quinazolinone portion. nih.gov This highlights that while C3 is the overwhelmingly preferred site, the outcome can be influenced by the substrate and the specific electrophilic reagent used. ijpcbs.comwikipedia.org

Olefinic Transformations

The active methylene (B1212753) group in this compound provides a key site for forming new carbon-carbon bonds, particularly for the synthesis of olefinic compounds through condensation reactions. These resulting acrylonitriles are themselves valuable intermediates, with a reactive double bond amenable to further functionalization.

Knoevenagel Condensation with Aldehydes for 2-(1H-Indol-2-yl)-3-acrylonitriles

The Knoevenagel condensation is a fundamental reaction in organic synthesis, involving the base-catalyzed reaction of an active methylene compound with an aldehyde or ketone to form an α,β-unsaturated product after dehydration. mdpi.comchim.itresearchgate.net For this compound, this reaction provides a direct route to 2-(1H-indol-2-yl)-3-acrylonitrile derivatives, which are precursors for potential antitumor and antimicrobial agents. acs.org

The efficiency and outcome of the Knoevenagel condensation are highly dependent on the choice of catalyst and reaction conditions. Several systems have been optimized for the synthesis of indole-based acrylonitriles. A common laboratory-scale method involves using sodium methoxide (B1231860) as a base in anhydrous methanol (B129727) at ambient temperature, often allowing the reaction to proceed overnight to achieve good yields. acs.org

To address environmental concerns and improve efficiency, heterogeneous and reusable catalyst systems have been developed. One such system employs an amine-functionalized silica-coated magnetic nanoparticle (SiO₂@MNP-A) as a catalyst. rsc.orgthieme-connect.de This method allows the reaction to be performed in water under ultrasound irradiation, significantly reducing reaction times to under an hour and providing excellent yields. thieme-connect.de A key advantage is the catalyst's magnetic properties, which allow for easy separation and recycling. thieme-connect.de Other green chemistry approaches include the use of task-specific ionic liquids, which can act as both the catalyst and the reaction medium under solvent-free conditions, or biogenic carbonates, which serve as effective heterogeneous catalysts at elevated temperatures.

Table 1: Optimized Catalyst Systems for Knoevenagel Condensation

| Catalyst System | Solvent | Conditions | Yield (%) | Reference |

| Sodium Methoxide | Anhydrous Methanol | Room Temperature, overnight | Good | acs.org |

| SiO₂@MNP-A | Water | Room Temperature, Ultrasound (20-60 min) | 85-95% | rsc.orgthieme-connect.de |

| [ADPQ][CF₃SO₃] (Ionic Liquid) | Solvent-free | Room Temperature | up to 89% | |

| Biogenic Ca:Ba Carbonates (50:50) | Solvent-free | 100 °C, 1h | up to 87% |

The stereochemistry of the newly formed carbon-carbon double bond in 2-(1H-indol-2-yl)-3-acrylonitriles is a critical aspect that appears to be highly influenced by the reaction system. Contradictory findings have been reported in the literature. For instance, X-ray crystal analysis of 2-(1H-indol-2-yl)-3-(4-methoxyphenyl)acrylonitrile, synthesized using sodium methoxide, confirmed the product had a Z-configuration. acs.org

Conversely, when the condensation was catalyzed by a magnetic nanoparticle-supported amine (SiO₂@MNP-A) in water, the products were reported to have the E-geometry exclusively. thieme-connect.de Other studies on Knoevenagel condensations note that an initial mixture of E and Z isomers can form, which may then equilibrate to the more thermodynamically stable isomer under the reaction conditions. chim.it For example, reactions catalyzed by biogenic carbonates showed excellent (E)-selectivity. This highlights that the stereochemical outcome is not inherent to the starting materials alone but is dictated by the specific catalyst, solvent, and conditions employed, which control the kinetic versus thermodynamic reaction pathways.

Selective Reduction of the Acrylonitrile (B1666552) Double Bond

The conjugated double bond in 2-(1H-indol-2-yl)-3-acrylonitrile derivatives is susceptible to selective reduction, providing a pathway to saturated indole-propanenitrile structures. This transformation can be achieved while leaving the nitrile group and the indole ring intact. A highly effective method for this selective reduction is catalytic hydrogenation. For example, using Palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere successfully reduces the carbon-carbon double bond of aryl acrylonitriles to yield the corresponding substituted saturated phenylacetonitrile (B145931) in high yield. An alternative approach for related α,β-unsaturated carbonylnitriles involves using sodium borohydride (B1222165) (NaBH₄) in a warm mixture of dioxane and methanol, which also achieves selective reduction of the double bond.

Epoxidation of the Acrylonitrile Double Bond

The electron-rich double bond of the acrylonitrile moiety can be converted into an epoxide (oxirane) ring. Epoxidation is a valuable transformation that introduces a reactive three-membered oxygen-containing ring, which can be opened by various nucleophiles to introduce further functionality. This reaction is typically performed using a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA). The mechanism is a concerted process where an oxygen atom is transferred from the peroxy acid to the alkene double bond. The rate of epoxidation is influenced by the nature of the alkene, with more nucleophilic, electron-rich double bonds generally reacting faster.

Cyclization Reactions and Heterocyclic Annulation

This compound is a valuable building block for the synthesis of more complex, fused heterocyclic systems. The nitrile group at the C2-position is a key functional handle for participating in cyclization and annulation reactions.

While specific examples of cyclization reactions starting directly from this compound are not extensively detailed in the surveyed literature, its importance as a precursor is well-established. General synthetic routes to fused indole systems, such as pyrazino[1,2-a]indoles, can involve the cyclization of indole derivatives that possess a nitrile function at the 2-position.

More commonly, the derivatives of this compound, such as the Knoevenagel products or related 2-(3-oxoindolin-2-yl)acetonitriles, serve as pivotal intermediates for annulation reactions. For example, 2-(3-oxoindolin-2-yl)acetonitriles have been utilized as a versatile platform to construct complex ring systems like (dihydro)indolo[1,2-a]quinolin-5-ones through cascade transformations. thieme-connect.de

The significance of the this compound scaffold is further highlighted by synthetic strategies that build the molecule itself through intricate cyclization and rearrangement processes. A notable example is the [4+1]-spirocyclization of indoles with nitroalkenes, which, after rearrangement, yields the this compound core. nih.govmdpi.com This underscores the role of this compound as a central target in the broader field of heterocyclic chemistry.

Radical Reactions for Advanced Functionalization

The inherent reactivity of the indole nucleus and the activated methylene bridge in this compound makes it a promising, though not yet extensively explored, substrate for advanced functionalization via radical-based methodologies. These strategies offer alternative pathways to traditional ionic reactions, often providing unique regioselectivity and functional group tolerance. Key approaches applicable to the derivatization of this compound include photoredox catalysis and Minisci-type reactions, which can be used to forge new carbon-carbon and carbon-heteroatom bonds.

Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radical species under mild conditions. One notable application is the synthesis of this compound itself, which hints at the potential for further radical functionalization. In a documented synthesis, the reaction of an indole with bromoacetonitrile (B46782) is facilitated by a photocatalyst. The proposed mechanism involves the single-electron reduction of bromoacetonitrile by the excited photocatalyst to generate an acetonitrile radical. This electron-deficient radical then couples with the electron-rich indole nucleus, primarily at the C3-position, followed by a rearrangement to yield the C2-substituted product. nih.gov While this is a synthetic route to the parent compound, the intermediacy of the acetonitrile radical suggests that similar photoredox strategies could be employed to functionalize the indole ring of pre-existing this compound.

For instance, photoredox-mediated generation of various alkyl, acyl, or trifluoromethyl radicals in the presence of this compound could lead to the formation of new derivatives functionalized at the indole ring, likely at the C3, C4, C5, C6, or C7 positions, depending on the nature of the radical and the reaction conditions.

The Minisci reaction is a classic and effective method for the direct C-H alkylation of heteroaromatic compounds. chim.it It involves the addition of a nucleophilic carbon-centered radical to a protonated, electron-deficient heterocycle. Given that the indole nucleus of this compound can be protonated under acidic conditions, it becomes a suitable candidate for Minisci-type functionalization.

This strategy would involve the generation of an alkyl radical from a suitable precursor (e.g., a carboxylic acid via oxidative decarboxylation, or an alkyl halide). This radical would then attack the protonated indole ring. The regioselectivity of Minisci reactions on indoles can be complex, but functionalization often occurs at positions not easily accessible by electrophilic substitution, thereby providing a complementary synthetic tool. The application of photoredox catalysis to Minisci-type reactions has broadened their scope and improved their efficiency under milder conditions. rsc.org

The general scheme for a photoredox-catalyzed Minisci-type reaction that could be applied to this compound is presented below:

Table 1: Generalized Scheme for Photoredox Minisci-Type Functionalization

| Step | Description |

| 1. Excitation | A photocatalyst (e.g., Ru(bpy)₃²⁺ or Ir(ppy)₃) absorbs visible light and reaches an excited state. |

| 2. Radical Generation | The excited photocatalyst engages in a single-electron transfer (SET) with a radical precursor (e.g., a carboxylic acid, an alkylboronic acid, or an N-(acyloxy)phthalimide) to generate a carbon-centered radical. chim.it |

| 3. Heterocycle Protonation | This compound is protonated by an acid, increasing its electrophilicity. |

| 4. Radical Addition | The generated radical adds to the protonated indole ring, forming a radical cation intermediate. |

| 5. Rearomatization | The radical cation is oxidized by the photocatalyst system and subsequently deprotonates to restore aromaticity, yielding the functionalized product. chim.it |

While not a direct functionalization of the parent compound, the radical reactivity of derivatives of this compound has been demonstrated. In one study, a complex derivative, 2-(1-benzyl-2-cyano-1H-indol-3-yl)-N-(2-bromobenzyl)-N-isopropylacetamide, underwent a radical cyclization. manchester.ac.uk An aryl radical, generated from the bromo-benzyl moiety via treatment with tributyltin hydride and AIBN, cyclized onto the indole ring. This work underscores the capability of the indole system within this scaffold to participate in intramolecular radical trappings, a strategy that could be harnessed for the synthesis of complex polycyclic structures.

Another potential radical pathway involves the intramolecular transfer of the cyano group. It has been noted that the addition of alkyl radicals to the C3-position of certain 2-cyanoindole derivatives can trigger a rearrangement, leading to the transfer of the cyano group from the C2 to the C3 position. manchester.ac.uk This highlights a potential skeletal reorganization pathway under radical conditions.

The following table summarizes the potential radical functionalization strategies for this compound based on established methodologies for related indole compounds.

Table 2: Potential Radical Functionalization Strategies and Expected Products

| Reaction Type | Radical Source (Example) | Potential Functionalization Site | Potential Product Class |

| Photoredox C-H Alkylation | Alkylsilicates, Carboxylic acids | Indole Ring (C3, C4, etc.) | Alkyl-substituted 2-(1H-indol-2-yl)acetonitriles |

| Minisci-Type Reaction | Alcohols, Aldehydes | Indole Ring (various positions) | Hydroxyalkyl- or acyl-substituted 2-(1H-indol-2-yl)acetonitriles |

| Atom Transfer Radical Addition (ATRA) | Perfluoroalkyl iodides | Indole Ring or Methylene Bridge | Perfluoroalkylated derivatives |

| Intramolecular Radical Cyclization | Tethered alkyl or aryl halide | Indole Ring | Fused polycyclic indoleacetonitrile derivatives |

Mechanistic Investigations and Reaction Pathway Elucidation

Detailed Mechanistic Studies of Direct Conversion Methods

A notable pathway for synthesizing 2-(1H-indol-2-yl)acetonitriles involves the direct conversion of 3-(2-nitroethyl)-1H-indole byproducts, which are often formed during other indole (B1671886) syntheses. researchgate.netnih.govmdpi.com This method circumvents the issue of dealing with thermodynamically stable and previously inert nitroalkane byproducts. nih.govmdpi.com

Initial attempts to facilitate the desired transformation by generating the nitronic acid (aci-form) of the starting nitroalkane using various acid/base combinations, such as carboxylic acids with triethylamine (B128534), were unsuccessful, leaving the starting material intact. researchgate.netresearchgate.net Stronger acids led to decomposition. researchgate.net The breakthrough came with the use of reagents capable of in situ acylation or phosphorylation of the nitronate intermediate. nih.govresearchgate.net

Proposed Intermediates and Transition States

The mechanism for the conversion of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles is proposed to proceed through several key intermediates. nih.gov

Nitronate Intermediate (aci-form) : The reaction is initiated by the generation of a nitronate species from the starting nitroalkane in a basic medium. nih.govresearchgate.net However, this nitronate readily tautomerizes back to the more stable nitroalkane, rendering it unproductive under simple basic or acidic conditions. mdpi.comresearchgate.net

Phosphorylated Mixed Anhydride (B1165640) : To overcome the rapid tautomerization, an activating agent like phosphoryl chloride (POCl₃) is used. It is proposed that POCl₃ reacts with the nitronate to form a phosphorylated mixed anhydride intermediate (species 7 in the proposed scheme). This intermediate is key to stabilizing the reactive nitronate tautomer. nih.gov

4’H-Spiro[indole-3,5’-isoxazole] : The activated intermediate undergoes a [4+1]-spirocyclization to form a 4’H-spiro[indole-3,5’-isoxazole] (species 5 ). nih.govmdpi.com This spiroheterocycle is a crucial juncture in the reaction pathway.

N-Methyliminium Species : For N-substituted indoles, the reaction is thought to proceed through a less stable, charged N-methyliminium species (species 10 ), which can lead to lower product yields. nih.gov

Rearrangement : The spiroheterocycle intermediate undergoes a diastereoselective rearrangement, involving a 1,2-alkyl shift, to ultimately yield the final 2-(1H-indol-2-yl)acetonitrile product. nih.govmdpi.com

Catalytic Roles of Reagents and Solvents

The choice of reagents and solvents plays a pivotal role in directing the reaction toward the desired product. mdpi.comresearchgate.net

Base : A base, such as triethylamine (NEt₃) or N,N,N′,N′-tetramethylethylenediamine (TMEDA), is essential for the initial deprotonation of the nitroalkane to form the reactive nitronate anion. researchgate.net

Activating Agent : Reagents like thionyl chloride (SOCl₂) and, more effectively, phosphoryl chloride (POCl₃) are crucial. They act not as catalysts in the strict sense but as activating agents that trap the nitronate intermediate, preventing its non-productive tautomerization and facilitating the subsequent spirocyclization. researchgate.netnih.gov The effectiveness of these reagents was determined through screening various options.

Solvent : The reaction is typically carried out in a non-polar aprotic solvent like benzene (B151609), which is refluxed to provide the necessary thermal energy for the transformation. researchgate.net

The optimization of reaction conditions highlights the importance of the activating agent.

Table 1: Optimization of Reaction Conditions for the Conversion of 4ba to 6ba researchgate.net

| Entry | Acid Derivative (Equivalents) | Base (Equivalents) | Solvent (T, °C) | Yield (%) |

|---|---|---|---|---|

| 1 | HCOOH (2.0) | NEt₃ (4.0) | C₆H₆ (80) | 0 |

| 2 | CH₃COOH (2.0) | NEt₃ (4.0) | C₆H₆ (80) | 0 |

| 3 | PhCOCl (2.0) | NEt₃ (4.0) | C₆H₆ (80) | 0 |

| 4 | PCl₃ (2.0) | NEt₃ (4.0) | C₆H₆ (80) | 5 |

| 5 | SOCl₂ (1.0) | NEt₃ (4.0) | C₆H₆ (80) | 50 |

| 6 | POCl₃ (2.0) | NEt₃ (4.0) | C₆H₆ (80) | 88 |

Mechanistic Aspects of Cyanation Reactions

Cyanation reactions represent another major avenue for synthesizing nitriles. While many studies focus on the direct C-H cyanation of the indole ring at the C3 position, the mechanistic principles are foundational to understanding C-CN bond formation in indole systems. acs.orgthieme-connect.comrsc.org

Role of Copper Catalysts and Ligands

Copper-catalyzed reactions are frequently employed for the cyanation of indoles. acs.orgthieme-connect.comresearchgate.net These methodologies often utilize a copper salt as a catalyst or mediator.

Catalytic Cycle : In a typical copper-catalyzed cyanation, the mechanism may involve the copper catalyst facilitating the activation of a C-H bond on the indole ring. rsc.org The specific mechanism can vary, but it often involves the coordination of the indole to the copper center.

Ligands : Ligands such as N,N,N′,N′-tetramethylethane-1,2-diamine (TMEDA) can play a crucial role. rsc.org They can stabilize the copper catalyst, enhance its solubility, and modulate its reactivity to promote the desired transformation.

Cyano Source : Various cyanide sources are used, including acetonitrile (B52724) itself. acs.org In some protocols, a sequential one-pot process involving iodination followed by cyanation is utilized, where the copper catalyst is active in the cyanation step. acs.orgthieme-connect.com For instance, a Cu/TEMPO/(Me₃Si)₂ system can promote the C-H cyanation of indoles using acetonitrile as the cyano source. acs.org Another copper-mediated system uses TMEDA and ammonium, where an iminium ion intermediate is proposed, which ultimately leads to the formation of a nitrile. rsc.org

Photoredox Mechanisms

Visible-light photoredox catalysis has emerged as a powerful tool for forming C-C bonds under mild conditions. nih.govrsc.org This strategy relies on a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate radical intermediates. youtube.com

A general mechanism for a metallaphotoredox-catalyzed cross-coupling often involves the following steps:

Excitation : The photocatalyst (e.g., an Iridium or Ruthenium complex) absorbs visible light and is promoted to an excited state, becoming a potent oxidant or reductant. nih.govyoutube.com

Radical Generation : The excited photocatalyst engages in a SET event with a radical precursor, generating a radical species.

Catalytic Cross-Coupling : This radical is captured by a co-catalyst, often a Nickel complex (e.g., Ni⁰). The resulting organometallic species (e.g., Ni¹-alkyl) can then undergo oxidative addition with a coupling partner, followed by reductive elimination to form the final product and regenerate the catalysts. nih.gov

While this is a powerful and general strategy, specific examples detailing a photoredox mechanism for the direct synthesis of this compound are not prominent in the reviewed literature.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for fully elucidating reaction mechanisms, determining rate-limiting steps, and optimizing reaction conditions. upi.edu Such studies typically involve measuring the change in concentration of reactants or products over time.

For the synthesis of this compound, specific, detailed kinetic data, such as reaction orders and rate constants, are not extensively reported in the surveyed literature. However, the principles of determining such data are well-established. A kinetic analysis would involve:

Monitoring Reaction Progress : Using techniques like spectroscopy (UV-Vis, NMR) or chromatography (GC, HPLC) to track the concentration of key species at different time points. acs.org

Determining Rate Law : Experiments would be conducted under pseudo-first-order conditions (where one reactant is in large excess) to determine the reaction order with respect to each component (e.g., the indole substrate, the activating agent, the base). acs.org

In related systems, such as the reaction of Hantzsch esters (dihydrogen donors), the rate-determining step is often the first hydrogen transfer, and kinetic studies have been used to determine the thermokinetic parameters (ΔG‡°) for these processes in solvents like acetonitrile. acs.org A similar approach could be applied to dissect the multi-step synthesis of this compound.

Stereochemical Control and Diastereoselectivity in Transformations

The strategic control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules with defined three-dimensional architectures. In the context of transformations involving this compound and its derivatives, achieving high levels of stereochemical control is crucial for accessing specific isomers with desired biological activities. Research in this area has focused on diastereoselective and enantioselective methodologies, leveraging the inherent reactivity of the indole nucleus and adjacent functional groups.

Diastereoselective Rearrangements and Cycloadditions

One significant strategy for producing stereodefined derivatives of this compound involves the diastereoselective rearrangement of spirocyclic intermediates. An acid-assisted [4+1]-cycloaddition between indoles and nitroalkenes has been shown to produce 4’H-spiro[indole-3,5’-isoxazoles] in a diastereomerically pure form. mdpi.comnih.gov These spiroheterocycles can then undergo a diastereoselective rearrangement to furnish the corresponding 2-(1H-indol-2-yl)acetonitriles. mdpi.comnih.gov

This transformation is part of a cascade reaction where the initial cycloaddition sets the stereochemistry, which is then transferred during the rearrangement step. The process allows for the conversion of 3-(2-nitroethyl)-1H-indoles, which can be unproductive byproducts in some syntheses, into the desired this compound products. mdpi.comresearchgate.net The reaction conditions, particularly the choice of reagents, have been optimized to maximize the yield of this transformation. researchgate.net For instance, using phosphorus oxychloride (POCl₃) in benzene at reflux has proven effective for converting various substituted 3-(2-nitroethyl)-1H-indoles into the target nitriles. mdpi.comnih.gov The structure and stereochemistry of the resulting products, such as 2-(5-isopropyl-3-oxo-2-phenylindolin-2-yl)-2-phenylacetonitrile, have been unambiguously confirmed by single-crystal X-ray diffraction. mdpi.comresearchgate.net

A related one-pot reaction of indoles with nitroalkenes in the presence of phosphorous acid also facilitates a diastereoselective [4 + 1]-cycloaddition. This is followed by an unusual oxazoline (B21484) ring cleavage and a 1,2-alkyl shift, ultimately affording stereochemically defined 2-(3-oxoindolin-2-yl)-2-arylacetonitriles as the sole products. acs.org

Another key reaction demonstrating diastereoselectivity is the Knovenagel condensation. The reaction between isatin (B1672199) derivatives and 2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile has been shown to produce (E)-2-(4-oxo-4,5-dihydrothiazol-2-yl)-2-(2-oxoindolin-3-ylidene)acetonitrile with high diastereoselectivity. ias.ac.in Under optimized conditions, the (Z)-isomer was found to be a minor component, constituting only 4% of the product mixture. ias.ac.in

| Entry | Substrate (Indole) | Reagent | Solvent | Temperature (°C) | Yield (%) | Ref |

| 1 | 2-Methyl-3-(2-nitro-1-phenylethyl)-1H-indole | POCl₃ | Benzene | 80 | 81 | mdpi.com |

| 2 | 5-Methoxy-3-(2-nitro-1-phenylethyl)-1H-indole | POCl₃ | Benzene | 80 | 85 | mdpi.com |

| 3 | 5-Chloro-3-(2-nitro-1-phenylethyl)-1H-indole | POCl₃ | Benzene | 80 | 79 | mdpi.com |

| 4 | 1-Methyl-3-(2-nitro-1-phenylethyl)-1H-indole | POCl₃ | Benzene | 80 | 55 | nih.gov |

| 5 | Isatin | 2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile | Ethanol | 50 | 44 (E/Z > 96:4) | ias.ac.in |

This table presents selected data on diastereoselective transformations leading to this compound derivatives.

Enantioselective Catalysis

Achieving enantioselectivity in reactions involving the indole core often relies on the use of chiral catalysts. Chiral phosphoric acids have emerged as powerful catalysts for a variety of transformations, including Pictet-Spengler reactions of indole derivatives. dicp.ac.cndicp.ac.cn These reactions can proceed with high enantioselectivity, affording spiro-indoline products with up to >99% enantiomeric excess (ee). dicp.ac.cn While not directly a transformation of this compound itself, these methods highlight a powerful strategy for controlling stereochemistry at the indole core, which is applicable to the synthesis of chiral building blocks. For instance, chiral phosphoric acid-catalyzed Pictet-Spengler reactions of 2-(1H-indolyl)aniline derivatives with isatins generate enantioenriched spiro[indoline-3,6′-indolo[3,2-c]quinolin]-2-ones, which contain a quaternary stereocenter. dicp.ac.cn

Similarly, organocatalytic Friedel-Crafts alkylations of indoles with various electrophiles, catalyzed by chiral entities like diphenylprolinol silyl (B83357) ethers, can produce chiral indole derivatives with high enantiomeric ratios (up to 95:5). acs.org The development of such catalytic asymmetric reactions is paramount for synthesizing enantiomerically pure indole alkaloids and related pharmaceutical agents. researchgate.netrsc.org

| Entry | Reaction Type | Indole Substrate | Catalyst | Enantioselectivity (ee) | Ref |

| 1 | Pictet-Spengler | 2-(1-Benzyl-1H-indol-2-yl)aniline | Chiral Phosphoric Acid | up to >99% | dicp.ac.cn |

| 2 | Pictet-Spengler | Diethyl 2-amino-2-(1H-indol-3-ylmethyl)propanedioate | Chiral Brønsted Acid | up to 96% | rsc.org |

| 3 | Friedel-Crafts | 1H-Indole | (R)-Diphenylprolinol TMS ether | 90% (er 95:5) | acs.org |

| 4 | C6-Selective Pictet-Spengler | 2-(2,3-Dimethyl-1H-indol-7-yl)aniline | Chiral Phosphoric Acid | 94% | dicp.ac.cn |

This table showcases examples of enantioselective reactions on the indole nucleus, demonstrating methods for achieving stereochemical control.

The ability to control both diastereoselectivity and enantioselectivity in transformations of the this compound scaffold and its precursors is essential for the synthesis of complex, stereochemically defined target molecules. The methodologies range from substrate-controlled diastereoselective rearrangements to catalyst-controlled enantioselective additions, providing a versatile toolbox for synthetic chemists.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Molecular Structures and Energetics

Density Functional Theory (DFT) has become a principal method for studying indole (B1671886) derivatives due to its balance of accuracy and computational cost. rsc.orgrsc.org DFT calculations are used to optimize the ground-state geometry of 2-(1H-indol-2-yl)acetonitrile and its derivatives, providing a theoretical model of their molecular structure. beilstein-journals.org These calculations can determine various energetic properties, which are essential for understanding the molecule's stability and potential for chemical transformations. acs.org

In studies of related fluorophores incorporating the 2-(1H-indol-3-yl)acetonitrile moiety, DFT has been employed to analyze geometric and electronic structures in both ground and excited states. rsc.orgrsc.org For instance, DFT calculations have been used to understand intramolecular charge transfer properties in complex systems containing the indole acetonitrile (B52724) scaffold. researchgate.net The theory is also applied to predict dipole moments and polarizability, as demonstrated in studies of substituted indoleacetonitriles.

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical behavior and spectroscopic properties. For this compound, understanding the distribution of electrons and the energies of its molecular orbitals is key to predicting its reactivity and photophysical characteristics.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.netcsic.es

For derivatives of 2-(1H-indol-3-yl)acetonitrile used in organic light-emitting diodes (OLEDs), DFT calculations have shown that the HOMO is often localized on the electron-donating part of the molecule, while the LUMO can be spread across the entire donor-π-acceptor system. rsc.org The energy levels of HOMO and LUMO influence the charge injection and transport properties in such materials. rsc.orgnih.gov For example, in a study of fluorophores containing the 2-(1H-indol-3-yl)acetonitrile unit, the HOMO-LUMO energy gaps were calculated to be in the range of 2.91 to 3.18 eV. rsc.orgnih.gov A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and lower kinetic stability. researchgate.net

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is instrumental in elucidating the pathways of chemical reactions involving this compound. By modeling the reaction coordinates, researchers can identify intermediates and, crucially, the high-energy transition states that govern the reaction rate.

Recent studies have focused on the transformation of related indole derivatives. For example, a method was developed for the conversion of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles. nih.govmdpi.com This process involves a complex rearrangement. nih.gov Computational modeling of such reactions would involve locating the transition state structures for each step, such as the initial spirocyclization and the subsequent diastereoselective rearrangement to form the nitrile product. nih.govresearchgate.net Characterizing these transition states provides insight into the reaction barriers and helps to explain the observed product distributions. Deep learning-based models are also being developed to predict retrosynthetic pathways for complex molecules, including those with a 2-(2-phenyl-1H-ind-1-yl)acetonitrile scaffold, by analyzing potential radical reaction mechanisms. mdpi.com

Prediction of Spectroscopic Parameters for Structural Elucidation

Computational methods can predict various spectroscopic properties, which serve as a powerful tool for confirming the structure of newly synthesized compounds. By comparing calculated spectra with experimental data, chemists can gain confidence in their structural assignments.

For indole derivatives, DFT calculations are used to predict vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts. mdpi.commdpi.com For instance, the characteristic C≡N stretch in the IR spectrum of this compound and its derivatives can be calculated and compared with experimental values. mdpi.com Similarly, calculated ¹H and ¹³C NMR spectra can aid in the assignment of peaks in the experimental spectra of complex indole structures. mdpi.com In studies of related compounds, time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis), which is particularly relevant for understanding the photophysical properties of fluorophores containing the indole acetonitrile core. rsc.orgresearchgate.net

In Silico Predictions for Derived Compounds

In silico methods are widely used to predict the properties of derivatives of a parent compound before they are synthesized, saving time and resources. These predictions can range from physicochemical properties to potential biological activities.

For derivatives of this compound, computational tools can predict properties relevant to drug discovery and materials science. For example, in silico studies, including molecular docking, have been performed on acrylonitrile (B1666552) derivatives of indole to evaluate their potential as antimicrobial or anticancer agents. mdpi.com These studies model the interaction of the compounds with biological targets like specific enzymes or receptors. nih.gov Furthermore, properties such as ADME (absorption, distribution, metabolism, and excretion) and drug-likeness can be predicted computationally to assess the pharmaceutical potential of novel derivatives. mdpi.comresearchgate.netresearchgate.net In materials science, computational screening of derivatives helps in identifying candidates with desirable electronic properties for applications like organic semiconductors.

Drug-Likeness and Pharmacokinetic Properties Prediction

The evaluation of drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) properties is critical for the development of new therapeutic agents. For derivatives of this compound, specifically the 2-(1H-indol-2-yl)-3-acrylonitrile series, computational tools have been used to predict their potential as orally active drugs. mdpi.com These studies often analyze compliance with established guidelines such as Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors. mdpi.com

The analysis of a series of 2-(1H-indol-2-yl)acrylonitriles, which are synthesized from this compound, showed that these compounds generally exhibit favorable physicochemical and pharmacokinetic properties, indicating their potential for development as drug candidates. mdpi.com Parameters such as topological polar surface area (TPSA), a key indicator of drug absorption and brain-barrier penetration, were also evaluated.

Table 1: Predicted Physicochemical and Drug-Likeness Properties for Representative 2-(1H-indol-2-yl)acrylonitrile Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | log P | Hydrogen Bond Acceptors | Hydrogen Bond Donors | Lipinski's Rule of Five Violations |

| 2l | C17H12Cl2N2 | 327.20 | 4.69 | 2 | 1 | 0 |

| 5c | C21H19N3 | 313.40 | 3.96 | 3 | 0 | 0 |

| 2x | C15H11N3 | 245.27 | 2.50 | 3 | 2 | 0 |

Data sourced from studies on derivatives of this compound. mdpi.com

Molecular Docking to Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interaction between a ligand and its protein target at the molecular level. Based on previous findings that related acrylonitrile derivatives can induce apoptosis, molecular docking studies were performed on compounds derived from this compound to evaluate their binding affinity to key apoptosis-related enzymes. mdpi.com

The primary targets for these docking studies were caspase-3 and caspase-9, which are crucial executioner and initiator caspases, respectively, in the apoptotic pathway. mdpi.comresearchgate.net The goal was to determine if these indole-acrylonitrile compounds could bind effectively to the active sites of these enzymes, suggesting a potential mechanism for their observed anticancer activities. mdpi.com The docking studies utilized the crystal structures of human caspase-3 (PDB ID: 2xyp) and caspase-9 (PDB ID: 2ar9). researchgate.net The results, including binding energy scores, indicate the stability of the ligand-protein complexes, with more negative scores suggesting stronger binding. mdpi.com

Table 2: Molecular Docking Results of 2-(1H-indol-2-yl)acrylonitrile Derivatives against Caspase-3 and Caspase-9

| Compound | Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues |

| 2l | Caspase-3 | 2xyp | -7.9 | Not specified |

| 2l | Caspase-9 | 2ar9 | -8.0 | Not specified |

| 5c | Caspase-3 | 2xyp | -8.1 | Not specified |

| 5c | Caspase-9 | 2ar9 | -8.5 | Not specified |

| 2x | Caspase-3 | 2xyp | -7.5 | Not specified |

| 2x | Caspase-9 | 2ar9 | -7.8 | Not specified |

Data represents findings from molecular docking studies on derivatives of this compound. mdpi.comresearchgate.net

Applications of 2 1h Indol 2 Yl Acetonitrile and Its Derivatives in Medicinal Chemistry Research

Role as Synthetic Intermediates in Natural Product Total Synthesis

2-(1H-Indol-2-yl)acetonitrile and its related structures, such as derivatives of 1H-indole-2-acetic acid, are recognized as important intermediates in the total synthesis of several natural products and non-natural pharmaceutical agents. nih.gov These indole (B1671886) derivatives are common structural motifs in naturally occurring indoline (B122111) alkaloids that exhibit significant bioactivities. nih.gov The synthetic utility of these compounds is a focal point for many research groups, leading to the development of various methods for their selective preparation. nih.gov

One notable synthetic application involves a [4+1]-spirocyclization reaction of nitroalkenes with indoles, which provides a pathway to 2-(1H-indol-2-yl)acetonitriles. nih.govresearchgate.net Although this reaction can be complicated by the formation of byproducts, methods have been developed to efficiently convert these into the desired acetonitrile (B52724) target molecules. nih.govresearchgate.net This highlights the compound's value in constructing complex molecular architectures. The core structure of this compound has been unequivocally confirmed through single-crystal X-ray diffraction analysis of its derivatives. nih.govmdpi.com

The strategic importance of these intermediates is further underscored by their use in the synthesis of pentacyclic indole alkaloids like andranginine and in the development of chiral indole-phosphine oxazoline (B21484) ligands for asymmetric catalysis. researchgate.netopenmedicinalchemistryjournal.com The versatility of the this compound framework allows for its incorporation into a wide array of complex natural product syntheses. nih.govrsc.org

Development of Biologically Active Scaffolds

The indole scaffold is a well-established pharmacophore in the design of antitumor and anticancer agents due to its unique physicochemical and biological properties. researchgate.net Derivatives of this compound have been extensively investigated for their potential as novel cancer therapeutics. nih.govmdpi.com

A significant body of research has focused on the synthesis and in vitro evaluation of this compound derivatives for their cytotoxic effects against various human cancer cell lines. A series of 2-(1H-indol-2-yl)-3-acrylonitrile derivatives were synthesized and screened by the National Cancer Institute (NCI) against a panel of approximately 60 human tumor cell lines. nih.govmdpi.comresearchgate.net

Several compounds from this series demonstrated significant growth inhibition. For instance, compounds 2l and 5a–d showed mean midpoint GI50 values in the range of 0.38–7.91 μM across all tested cell lines. nih.govresearchgate.net Notably, the derivative 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile (5c) emerged as a highly potent compound, exhibiting remarkable activity with GI50 values ranging from 0.0244 to 5.06 μM and a total growth inhibition (TGI) value as low as 0.0866 μM against specific cell lines. nih.govresearchgate.net This compound showed high potency against cell lines from leukemia (HL-60(TB)), non-small cell lung cancer (NCI-H522), colon cancer (COLO 205), CNS cancer (SF-539, SNB-75), ovarian cancer (OVCAR-3), renal cancer (A498, RXF 393), and breast cancer (MDA-MB-468). nih.govresearchgate.net

Other studies have explored different modifications of the indole ring. For example, 2-(1,1-Dimethyl-1H-benzo[e]indolin-2-yl)-5,6,7-trichloro-1,3-tropolone (7a ) displayed high in vitro cytotoxic activity against A431 skin cancer and H1299 lung cancer cell lines, with IC50 values of 0.172 ± 0.029 μM and 2.18 ± 0.7 μM, respectively. beilstein-journals.orgbeilstein-journals.org These values are significantly lower than those of the standard anticancer drug cisplatin. beilstein-journals.orgbeilstein-journals.org

Table 1: Cytotoxic Activity of Selected this compound Derivatives

| Compound | Cancer Cell Line | Activity (GI50 in µM) | Reference |

|---|---|---|---|

| 2l | Panel of ~60 | Mean: 0.38–7.91 | nih.govresearchgate.net |

| 5a-d | Panel of ~60 | Mean: 0.38–7.91 | nih.govresearchgate.net |

| 5c | Leukemia (HL-60(TB)) | 0.0244–5.06 | nih.govresearchgate.net |

| 5c | Non-Small Cell Lung (NCI-H522) | 0.0244–5.06 | nih.govresearchgate.net |

| 5c | Colon (COLO 205) | 0.0244–5.06 | nih.govresearchgate.net |

| 7a | Skin (A431) | 0.172 | beilstein-journals.orgbeilstein-journals.org |

| 7a | Lung (H1299) | 2.18 | beilstein-journals.orgbeilstein-journals.org |

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of this compound derivatives. Research has shown that substitutions on the indole ring and modifications of the acrylonitrile (B1666552) moiety significantly influence cytotoxic activity. nih.govnih.gov

In the series of 2-(1H-indol-2-yl)-3-acrylonitrile derivatives, the nature of the substituent on the phenyl ring attached to the acrylonitrile double bond plays a key role. The high potency of compound 5c , which has a dimethylamino group at the para-position of the phenyl ring, suggests that electron-donating groups in this position can enhance anticancer activity. nih.govresearchgate.net Furthermore, N-alkylation of the indole ring, as seen in compound 5c (N-methyl), also appears to contribute to its high potency. nih.gov

SAR studies on indolin-2-one derivatives, a related class of compounds, have established that the indolin-2-one core is essential for inhibiting vascular endothelial growth factor receptors (VEGFRs), a key target in angiogenesis. nih.gov Substitutions at the C-3 position of the oxindole (B195798) ring are particularly important for their antiangiogenic and anticancer effects. nih.gov

In another study, the replacement of the phenyl "A" ring in certain anticancer agents with 5-indolyl and 2-indolyl rings was investigated. acs.org A derivative, (2-(1H-indol-2-yl)thiazol-4-yl)(3,4,5-trimethoxyphenyl)methanone, was synthesized as part of these SAR studies, indicating the exploration of the 2-indolyl moiety as a viable alternative in the design of potent anticancer compounds. acs.org

The hybridization of the indole scaffold with other pharmacologically active moieties, such as arylsulfonylhydrazides, has also been explored. acs.org These studies provide a rational basis for the design of new indole-based hybrids with improved activity and selectivity. rsc.org

Indole derivatives are a significant source of novel antimicrobial agents. nih.govmdpi.com The this compound scaffold has served as a template for the development of compounds with notable antibacterial and antifungal activities.

Several derivatives of this compound have been evaluated for their efficacy against a range of bacterial pathogens, including both Gram-positive and Gram-negative species. nih.govmdpi.com A study on a series of 2-(1H-indol-2-yl)-3-acrylonitriles revealed that some of these compounds possess significant antimicrobial properties. nih.govmdpi.com

Among the tested compounds, 2-(1H-indol-2-yl)-3-(1H-pyrrol-2-yl)acrylonitrile (2x) was identified as the most potent antimicrobial agent, making it a promising lead structure for further development. nih.govmdpi.comresearchgate.net This highlights the importance of the heterocyclic substituent on the acrylonitrile moiety for antimicrobial activity.

In a different study, 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives were synthesized and tested against various bacteria. nih.gov Compound 3k , which is 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one, demonstrated high activity against Staphylococcus aureus, including the methicillin-resistant strain (MRSA), with a minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA. nih.gov While these are derivatives of the 3-substituted indole, the findings underscore the potential of the broader indole scaffold in combating resistant bacterial strains.

SAR studies indicate that the nature and position of substituents on the indole ring, as well as the groups attached to the core structure, are critical for antibacterial efficacy. For instance, the presence of a halogen, like iodine in compound 3k , can significantly enhance activity against Gram-positive bacteria. nih.gov However, many of these derivatives were found to be inactive against Gram-negative bacteria like Escherichia coli. nih.gov

Table 2: Antibacterial Efficacy of Selected Indole Derivatives

| Compound | Target Bacteria | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 2x | Various pathogens | Most potent in its series | nih.govmdpi.comresearchgate.net |

| 3k | S. aureus (MRSA) | 0.98 | nih.gov |

| 3k | S. aureus ATCC 25923 | 3.90 | nih.gov |

| Indole derivative | S. aureus | 7.80 |

Antimicrobial Agents

Antifungal and Antiviral Potential

The indole framework is a cornerstone in the development of novel anti-infective agents, with many derivatives exhibiting significant activity against a range of microbial pathogens. nih.govunica.it Research has specifically highlighted the potential of derivatives synthesized from this compound as potent antimicrobial agents. nih.govmdpi.com

A series of 2-(1H-indol-2-yl)-3-acrylonitrile derivatives were synthesized via the Knoevenagel condensation of this compound with various aldehydes. mdpi.com These compounds were subsequently evaluated for their antibacterial and antifungal properties. Among the synthesized molecules, 2-(1H-indol-2-yl)-3-(1H-pyrrol-2-yl)acrylonitrile (compound 2x in the study) demonstrated the most potent and broad-spectrum antimicrobial activity, positioning it as a promising lead structure for the development of new antimicrobial drugs. nih.govresearchgate.net The antifungal activity of these derivatives was tested against Candida albicans, while antibacterial activity was assessed against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com

In a related line of research, a series of 39 novel cyclotryptamine alkaloid derivatives were prepared from the isomeric precursor 2-(1H-indol-3-yl)acetonitrile. mdpi.comsemanticscholar.org Many of these compounds displayed significant in vitro antifungal activities when tested against six different plant pathogenic fungi, with several showing higher efficacy than the positive control. mdpi.com Specifically, compound b2 from this series was noted for its broad and effective antifungal action, suggesting its potential as a lead compound for agrochemical fungicides. mdpi.comsemanticscholar.org

The antiviral potential of indole derivatives has also been a subject of investigation. A study focusing on non-nucleoside antivirals identified a tryptamine (B22526) derivative, 17a , as a selective inhibitor of human varicella zoster virus (VZV) replication in vitro. nih.gov This compound was found to be inactive against a variety of other DNA and RNA viruses, indicating a specific mechanism of action. nih.gov Furthermore, other research has shown that certain 2-(1H-indol-3-yl)ethylthiourea derivatives possess potent antiviral activity against HIV-1, including variants with clinically relevant mutations. unica.it

Table 1: Antiviral Activity of Selected Indole Derivatives against Varicella Zoster Virus (VZV)

| Compound | Virus Strain | EC₅₀ (μM) |

|---|---|---|

| 4 | TK⁺ VZV | >100 |

| 8 | TK⁺ VZV | >100 |

| 15 | TK⁺ VZV | >100 |

| 16 | TK⁺ VZV | >100 |

| 17a | TK⁺ VZV | 6 |

| 17a | TK⁻ VZV | 8 |

EC₅₀ is the concentration required to reduce virus-plaque formation by 50%. Data sourced from nih.gov.

Anti-inflammatory Properties of Indole Derivatives

The indole nucleus is a key component of several established anti-inflammatory drugs, including indomethacin (B1671933), which has prompted extensive research into new indole derivatives with improved efficacy and safety profiles. openmedicinalchemistryjournal.comsphinxsai.com Derivatives of indole-3-acetonitrile (B3204565), an isomer of the parent compound, have shown significant promise in this area. nih.govnih.gov

One such derivative, 7-hydroxyl-1-methylindole-3-acetonitrile (7-HMIA) , a synthetic analog of arvelexin, has demonstrated potent anti-inflammatory effects. nih.govnih.gov In studies using lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, 7-HMIA was found to strongly inhibit the production of key inflammatory mediators, including nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.govnih.gov Further investigation revealed that its mechanism involves the suppression of microsomal prostaglandin E synthase-1 (mPGES-1) at the level of mRNA stability and the inhibition of the PI3K/Akt-mediated NF-κB signaling pathway. nih.gov Animal studies confirmed its potent in vivo activity, where it suppressed carrageenan-induced paw edema. nih.gov

Table 2: Inhibitory Effects of Indolyl-3-acetonitrile Derivatives on Inflammatory Mediators in LPS-Induced RAW 264.7 Cells

| Compound | Inhibition of NO Production (IC₅₀, µM) | Inhibition of PGE₂ Production (IC₅₀, µM) |

|---|---|---|

| Arvelexin | 24.31 ± 1.11 | 20.12 ± 1.03 |

| Compound 2k (7-hydroxyl-N-methylindole-3-acetonitrile) | 14.24 ± 0.45 | 11.25 ± 0.64 |

IC₅₀ represents the concentration required to inhibit the production of nitric oxide (NO) or prostaglandin E2 (PGE₂) by 50%. Data sourced from nih.gov.

The development of novel indole-based anti-inflammatory agents also focuses on mitigating the gastrointestinal side effects associated with traditional NSAIDs. tandfonline.com One strategy involves creating hybrid molecules that combine the indomethacin scaffold with a nitric oxide (NO)-donating moiety. The rationale is that the released NO can exert gastroprotective effects, counteracting the ulcerogenic tendencies of the parent drug. tandfonline.com

Antihypertensive and Antidepressant Applications

The indole scaffold is prevalent in a number of neuroactive compounds and is a key structural motif in the design of agents targeting the central nervous system and cardiovascular system. researchgate.netscirp.org Several indole alkaloids are known for their antihypertensive properties. rsc.org For instance, Reserpine , an alkaloid isolated from Rauwolfia serpentina, has been used to treat high blood pressure. rsc.orgopenmedicinalchemistryjournal.comAjmalicine is another indole alkaloid with recognized antihypertensive effects. rsc.org